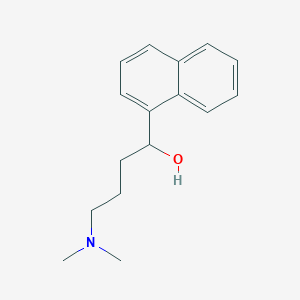

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol

Description

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol is a tertiary amine derivative featuring a dimethylamino group (-N(CH₃)₂) and a naphthalen-1-yl aromatic system attached to a four-carbon butanol backbone. The compound’s stereochemistry and aromatic substituents are critical to its interactions with biological targets, such as enzymes or microbial membranes.

Properties

CAS No. |

5438-86-8 |

|---|---|

Molecular Formula |

C16H21NO |

Molecular Weight |

243.34 g/mol |

IUPAC Name |

4-(dimethylamino)-1-naphthalen-1-ylbutan-1-ol |

InChI |

InChI=1S/C16H21NO/c1-17(2)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10,16,18H,6,11-12H2,1-2H3 |

InChI Key |

RPFVNLVUFWTWNR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCC(C1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol typically involves the following steps:

Formation of the Naphthalene Derivative: The naphthalene ring is functionalized with a butanol chain through a Friedel-Crafts alkylation reaction.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, to form dihydronaphthalene derivatives.

Substitution: The dimethylamino group can participate in substitution reactions, potentially being replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Dihydronaphthalene derivatives.

Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol may have applications in:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly in targeting specific receptors or enzymes.

Industry: Use in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action for 4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The dimethylamino group could play a role in binding interactions, while the naphthalene ring might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Diarylquinolone Derivatives (Antitubercular Lead Compound)

Structure: (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol Key Features:

- Additional quinoline ring substituted with bromo and methoxy groups.

- Phenyl group at position 1. Activity: Demonstrates potent antitubercular activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) determined via microplate alamar blue assay (MABA) and low-oxygen recovery assay (ROLA). The selectivity index (SI) against mammalian cells is high, indicating preferential microbial targeting . Comparison: The quinoline and bromo substituents enhance target binding (likely menaquinone biosynthesis inhibition) compared to the simpler naphthalen-1-yl group in the target compound. The phenyl group may contribute to lipophilicity and membrane penetration.

Fudapirine (Antibacterial Agent)

Structure: (1R,2S)-1-[5-(4-chlorophenyl)-2-methoxypyridin-3-yl]-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol Key Features:

- Pyridine ring substituted with 4-chlorophenyl and methoxy groups.

- Phenyl group at position 1. The chlorophenyl group likely enhances potency through hydrophobic interactions or halogen bonding . Gram-negative bacteria).

Thiourea Derivatives (Enzyme Inhibitors)

Structure: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea Key Features:

- Thiourea moiety (-NH-CS-NH-).

- Stereochemical complexity (R,R and S configurations). Activity: Likely inhibits enzymes via hydrogen bonding from the thiourea group. The naphthalen-1-yl group aids in hydrophobic binding . Comparison: The thiourea functionality introduces a different mode of action compared to the hydroxyl and dimethylamino groups in the target compound. Stereochemistry also plays a critical role in binding affinity.

4-(Diethylamino)butan-1-ol

Structure: C₈H₁₉NO Key Features:

- Diethylamino group (-N(CH₂CH₃)₂) instead of dimethylamino.

- Lacks aromatic substituents.

4-(Dimethylamino)butan-1-ol

Structure: C₆H₁₅NO Key Features:

- Simpler structure without the naphthalen-1-yl group.

Properties : Boiling point 188°C, liquid state, colorless. Used as a synthetic intermediate. The absence of aromatic systems reduces molecular weight and complexity .

Structural-Activity Relationship (SAR) Analysis

Impact of Aromatic Substituents

- Naphthalen-1-yl vs. Quinoline/Pyridine: Bulky aromatic groups (e.g., naphthalene, quinoline) enhance π-π stacking with hydrophobic enzyme pockets, improving binding affinity. Halogenated aromatic rings (e.g., bromo, chloro) increase electron-withdrawing effects and target specificity .

- Phenyl Group: Present in diarylquinolone and fudapirine, this group may stabilize conformations or participate in van der Waals interactions .

Amino Group Modifications

- Dimethylamino vs. Diethylamino: Diethylamino increases lipophilicity (logP) but may reduce solubility. Dimethylamino balances solubility and membrane permeability .

Stereochemical Influence

- R/S Configurations: Stereochemistry in thiourea derivatives () and diarylquinolones () dictates spatial orientation, affecting binding to chiral enzyme targets .

Biological Activity

4-(Dimethylamino)-1-(naphthalen-1-yl)butan-1-ol, also known as a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its dimethylamino group and naphthalene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cells.

- Neuroprotective Effects : Potential neuroprotective properties have been observed in certain derivatives, indicating a role in treating neurodegenerative diseases.

- Antioxidant Properties : Compounds in this class often demonstrate antioxidant activity, which may protect cells from oxidative stress.

Anticancer Activity

A study by Zhang et al. (2024) investigated the effects of naphthalene derivatives on breast cancer cell lines. The results indicated that compounds similar to this compound significantly reduced cell viability in MDA-MB-231 cells (triple-negative breast cancer) with an IC50 value of approximately 12 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Dimethylaminonaphthalene Derivative | MDA-MB-231 | 12 | Apoptosis induction |

| 4-Dimethylaminonaphthalene Derivative | Ductal Pancreatic Carcinoma | 15 | Cell cycle arrest |

Neuroprotective Effects

In a separate study, Liu et al. (2023) evaluated the neuroprotective effects of a related compound on neuronal cell lines subjected to oxidative stress. The study found that pretreatment with the compound reduced apoptosis by 30% compared to controls. This suggests potential therapeutic applications for neurodegenerative conditions.

| Treatment | Apoptosis Rate (%) |

|---|---|

| Control | 60 |

| Compound Treatment | 30 |

Pharmacodynamics

The pharmacodynamic profile of this compound suggests it may act through multiple pathways:

- HDAC Inhibition : Similar compounds have shown to inhibit histone deacetylases (HDAC), leading to increased acetylation of histones and modulation of gene expression related to apoptosis and cell proliferation.

- Antioxidant Mechanisms : The presence of the naphthalene ring may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.